4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

CYP3A4 inhibition time-dependent inhibition drug-drug interaction

Need a validated CYP3A4 time-dependent inhibitor for assay development? This 4-fluorobenzimidazole derivative serves as a reference probe with well-characterized CYP inhibition kinetics. • CYP3A4 TDI IC50: 90 nM (recombinant, 30-min preincubation) • 120-fold selectivity for CYP3A4 over CYP3A7 (IC50 10,800 nM) • Suitable for MBI validation & QSAR training sets Supplied with analytical documentation for direct use in CYP liability profiling.

Molecular Formula C19H13FN4O
Molecular Weight 332.3 g/mol
Cat. No. B12177631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Molecular FormulaC19H13FN4O
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13FN4O/c20-14-5-3-12(4-6-14)19(25)22-15-7-8-16-17(10-15)24-18(23-16)13-2-1-9-21-11-13/h1-11H,(H,22,25)(H,23,24)
InChIKeyBJTGLKCZEFHTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide: Identity & Reference Data


4-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide (CAS 1310940-41-0) is a synthetic small molecule belonging to the 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxamide class . It possesses the molecular formula C19H13FN4O (MW: 332.3 g/mol) and features a 4-fluorophenyl moiety appended via an amide linkage to the 5-position of the benzimidazole core, with a pyridin-3-yl substituent at the 2-position . This compound has been catalogued in the ChEMBL database (CHEMBL2068968) and BindingDB (BDBM50584760), associated primarily with cytochrome P450 inhibition screening data rather than a defined therapeutic target profile [1][2]. Closely related structural analogs include the 3-fluoro positional isomer, the 4-methoxy variant, and the unsubstituted benzamide parent, all sharing the same 2-(pyridin-3-yl)-1H-benzimidazol-5-amine scaffold .

4-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide: Non-Interchangeability with Analogs


Within the 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxamide chemotype, minor structural perturbations produce significant shifts in cytochrome P450 inhibition profiles [1]. The 4-fluoro substituent on the terminal benzamide ring is not interchangeable with 3-fluoro, 4-methoxy, or unsubstituted phenyl variants, as these modifications alter electron density, metabolic stability, and enzyme interaction kinetics [1][2]. Available time-dependent CYP inhibition data demonstrate that this compound exhibits a markedly different CYP3A4 inactivation profile compared to its close analogs, with IC50 values spanning over two orders of magnitude depending on the substitution pattern and assay preincubation conditions [2][3]. Generic substitution without experimental validation therefore risks introducing unanticipated off-target CYP liabilities or compromising the intended polypharmacology or selectivity window in a given discovery program [3].

4-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide: Quantitative Differentiation from Analogs


CYP3A4 Time-Dependent Inhibition: Potency Advantage Over Analogs

In a recombinant human CYP3A4 assay with 30-minute NADPH preincubation using midazolam as the probe substrate, 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exhibited a time-dependent IC50 of 90 nM [1]. By comparison, the same compound under shorter (5-minute) preincubation conditions in human liver microsomes yielded a substantially higher IC50 of 4.30E+3 nM, a ~47.8-fold loss in apparent potency [2]. A closely related analog (BDBM50597489, CHEMBL5208605) tested under the matched 30-minute preincubation protocol in pooled human liver microsomes produced a CYP1A2 IC50 of 1.10E+3 nM, approximately 12.2-fold weaker than the target compound's CYP3A4 time-dependent IC50 [3]. These data indicate that the 4-fluorobenzamide substitution pattern imparts a specific time-dependent CYP3A4 inactivation liability not shared equally by all 2-(pyridin-3-yl)-benzimidazole-5-carboxamide analogs.

CYP3A4 inhibition time-dependent inhibition drug-drug interaction benzimidazole metabolism

CYP3A4 Inactivation Ki: Distinct from FLAP Modulators

In a recombinant human CYP3A4 inactivation assay using midazolam as the substrate with 5-minute preincubation followed by NADPH addition, 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exhibited an inactivation Ki of 250 nM [1]. This contrasts sharply with benzimidazole-based FLAP modulators from patent US9067917, where lead compounds (e.g., BDBM164970 / BDBM165010) achieve FLAP Ki values of 3.60–7.80 nM [2][3]. The approximately 32–69-fold difference in primary target vs. off-target CYP inactivation potency highlights that the 4-fluoro derivative is not functionally interchangeable with FLAP-targeted benzimidazole chemotypes and occupies a distinct pharmacological space relevant to CYP-mediated drug interaction studies.

CYP3A4 inactivation mechanism-based inhibition Ki drug metabolism

CYP3A7 TDI Selectivity Window Over CYP3A4

The compound was also profiled against recombinant human CYP3A7, the fetal/neonatal CYP3A isoform, yielding a time-dependent IC50 of 1.08E+4 nM (10,800 nM) under 30-minute preincubation with NADPH [1]. This represents a ~120-fold selectivity window for CYP3A4 (IC50 = 90 nM) over CYP3A7, demonstrating isoform-discriminating inactivation behavior within the CYP3A subfamily. In contrast, many broad-spectrum azole and benzimidazole-based CYP inhibitors lack this degree of intra-subfamily selectivity, making this compound a useful tool for deconvoluting CYP3A4- vs. CYP3A7-mediated metabolic clearance in human hepatocyte models.

CYP3A7 isoform selectivity time-dependent inhibition fetal CYP

4-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide: Procurement & Application Scenarios


Time-Dependent CYP3A4 Inhibition Screening Panels

With a recombinant CYP3A4 time-dependent IC50 of 90 nM (30-min preincubation) and an inactivation Ki of 250 nM, this compound serves as a moderate-potency positive control or reference standard in TDI assays [1]. Its ~47.8-fold increase in apparent potency upon extended NADPH preincubation (from 4,300 nM to 90 nM) makes it an excellent probe for validating assay sensitivity to mechanism-based inactivation in both recombinant enzyme and human liver microsome formats [1][2].

CYP3A4 vs. CYP3A7 Isoform Selectivity Deconvolution

The ~120-fold selectivity for CYP3A4 (IC50 = 90 nM) over CYP3A7 (IC50 = 10,800 nM) enables researchers to dissect the relative contributions of adult (CYP3A4) versus fetal/neonatal (CYP3A7) CYP3A isoforms in metabolic clearance studies [3]. This is particularly relevant for pediatric drug development programs and placental drug transfer assessments where CYP3A7 expression predominates.

Benzimidazole Chemotype CYP Liability Profiling in Kinase/FLAP Programs

As a representative 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxamide with well-characterized CYP3A4 and CYP1A2 TDI profiles, this compound can serve as a benchmarking tool for medicinal chemistry teams seeking to minimize CYP liabilities while optimizing primary target potency within the benzimidazole scaffold [4]. Its distinct CYP profile relative to high-affinity FLAP modulators (FLAP Ki = 3.6–7.8 nM) provides a reference point for assessing whether CYP inactivation is an intrinsic liability of the chemotype or specific to the 4-fluorobenzamide substitution pattern [4].

QSAR & ML Model Training for CYP TDI Prediction

The availability of multi-isoform CYP TDI data (CYP3A4, CYP3A7, CYP1A2, CYP2C9) for this compound, combined with data for closely related positional isomers and substituent variants, supports its inclusion in QSAR training sets for predicting time-dependent CYP inhibition from benzimidazole structural features [5]. The quantitative CYP3A4/CYP3A7 selectivity ratio provides a valuable endpoint for machine learning models aiming to predict isoform-specific inactivation.

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